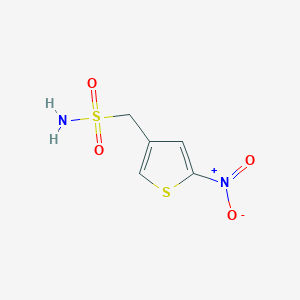

(5-Nitrothiophen-3-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O4S2 |

|---|---|

Molecular Weight |

222.2 g/mol |

IUPAC Name |

(5-nitrothiophen-3-yl)methanesulfonamide |

InChI |

InChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2,(H2,6,10,11) |

InChI Key |

JHXLKCYXYGDGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CS(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrothiophen 3 Yl Methanesulfonamide and Analogous Structures

Established Synthetic Pathways for Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in many pharmaceutical compounds, and its synthesis has been extensively studied. The primary methods involve the reaction of a sulfonyl chloride with an amine, though several alternative strategies have been developed to address substrate sensitivity and improve efficiency.

The most traditional and widely used method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

The general reaction is as follows:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl

This method is applicable to a wide range of aliphatic and aromatic amines and sulfonyl chlorides. The requisite sulfonyl chlorides are often prepared through methods such as the chlorosulfonylation of aromatic rings, a reaction that can be harsh and is not always suitable for electron-deficient substrates.

To overcome the limitations of using sulfonyl chlorides, various alternative methods for sulfonamide synthesis have been developed. These strategies often employ different sulfur-based reagents or catalytic systems to achieve the desired transformation under milder conditions. For instance, a one-pot conversion of aryl halides to aryl sulfonamides can be achieved via organometallic intermediates. Another approach involves the reaction of N-silylamines with sulfonyl chlorides or fluorides, which can proceed in high yields.

Recent advancements have introduced novel reagents and protocols. The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), allows for the synthesis of sulfonamides from Grignard reagents or anilines. Furthermore, a new strategy has been reported that converts aromatic carboxylic acids into sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by a one-pot amination to furnish the sulfonamide. mdpi.com This process avoids the need for pre-functionalization of the starting materials. mdpi.com

Interactive Table: Summary of Alternative Sulfonylation Strategies

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| From Aryl Halides | Aryl halide, Amine | Organometallic intermediates (e.g., organolithium), Sulfur dioxide source | One-pot procedure |

| N-Silylamine Reaction | N-Silylamine | Sulfonyl chloride or fluoride | High yields, can be solvent-free |

| Sulfur Dioxide Surrogates | Grignard reagent or Aniline, Amine | DABSO, Iodine (for anilines) | Avoids gaseous SO₂, milder conditions |

| Decarboxylative Halosulfonylation | Aromatic carboxylic acid, Amine | Copper catalyst, SO₂, Chlorinating agent | Uses readily available starting materials, no pre-functionalization mdpi.com |

| From Thiols | Thiol, Amine | Oxidizing agent (e.g., H₂O₂), Chlorinating agent (e.g., SOCl₂) | Direct conversion of thiols |

Synthesis of 5-Nitrothiophene Ring Systems

The formation of the 5-nitrothiophene core requires careful control of regioselectivity, particularly when other substituents are present on the thiophene (B33073) ring.

The direct nitration of thiophene is a well-known electrophilic aromatic substitution. Thiophenes are generally reactive towards nitrating agents, more so than benzene, which allows for the use of milder conditions. google.com Standard nitrating mixtures like concentrated nitric acid and sulfuric acid can lead to degradation, making reagents like nitric acid in acetic anhydride (B1165640) a more common choice. google.com

The regioselectivity of nitration is highly dependent on the substituents already present on the thiophene ring.

Unsubstituted Thiophene : Nitration of thiophene itself primarily yields 2-nitrothiophene, with the 3-nitrothiophene (B186523) isomer formed as a minor product (typically around 15%). google.com

3-Substituted Thiophenes : For the synthesis of a 5-nitro-3-substituted thiophene, the directing effect of the group at the 3-position is critical. Electron-withdrawing groups at the 3-position, such as an ester, direct the incoming nitro group to the 5-position. A prominent example is the nitration of methyl thiophene-3-carboxylate using a mixture of nitric acid and acetic anhydride at low temperatures, which selectively yields methyl 5-nitrothiophene-3-carboxylate.

Interactive Table: Nitration Conditions for Thiophene Derivatives

| Substrate | Nitrating Agent | Typical Conditions | Major Product(s) |

|---|---|---|---|

| Thiophene | Fuming HNO₃ in Acetic Anhydride/Acetic Acid | 10°C | 2-Nitrothiophene (~85%), 3-Nitrothiophene (~15%) google.com |

| Thiophene | HNO₃/Trifluoroacetic Anhydride | - | 2-Nitrothiophene |

| Methyl thiophene-3-carboxylate | HNO₃ in Acetic Anhydride | 0°C or below | Methyl 5-nitrothiophene-3-carboxylate |

| 2-Phenylthiophene | Conc. HNO₃ or Cu(NO₃)₂ in Acetic Anhydride | - | Mixture of mono- and di-nitro isomers sciforum.net |

A variety of one-pot synthetic methods have been developed for the efficient construction of polysubstituted thiophene rings from acyclic precursors. These methods often involve tandem or multi-component reactions that build the heterocyclic ring in a single operational sequence.

One such approach involves a Pd-catalyzed C–S bond formation using a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction, starting from bromoenynes. sciforum.net Another strategy employs a [3+2] annulation of pyran-2-ones with methyl thioglycolate to produce tetrasubstituted thiophenes. sciforum.net These methods offer flexibility in introducing a wide range of substituents onto the thiophene core, although they may require subsequent functionalization, such as nitration, to achieve the desired 5-nitro substitution pattern.

Preparation of (5-Nitrothiophen-3-yl)methanesulfonamide

A potential two-step synthesis is outlined below:

Step 1: Synthesis of (Thiophen-3-yl)methanesulfonamide

The starting material for this synthesis would be (Thiophen-3-yl)methanesulfonyl chloride. This key intermediate is commercially available, simplifying the initial step. The sulfonyl chloride can be reacted with ammonia (B1221849) or an ammonia equivalent (such as ammonium (B1175870) hydroxide) in a suitable solvent to produce the desired (Thiophen-3-yl)methanesulfonamide via a nucleophilic substitution reaction, as described in section 2.1.1.

Step 2: Directed Nitration

The second step is the regioselective nitration of (Thiophen-3-yl)methanesulfonamide. The methanesulfonamide (B31651) group (-CH₂SO₂NH₂) at the 3-position is an electron-withdrawing and deactivating group. In electrophilic substitution on a thiophene ring, such a deactivating group at C-3 is expected to direct the incoming electrophile (NO₂⁺) to the C-5 position. This is because the C-2 and C-4 positions are more deactivated by the substituent at C-3.

Therefore, treating (Thiophen-3-yl)methanesulfonamide with a suitable nitrating agent, such as nitric acid in sulfuric acid or acetic anhydride, under carefully controlled temperature conditions, is expected to yield the target compound, this compound. The reaction conditions would need to be optimized to achieve high selectivity for the 5-nitro isomer and to prevent over-nitration or degradation of the substrate.

This proposed pathway leverages established reactions for sulfonamide formation and regioselective nitration of substituted thiophenes to provide a chemically sound method for accessing this compound.

Strategic Design of Precursors and Intermediates

The synthesis of this compound hinges on the careful selection and preparation of key precursors and intermediates. A common strategy involves the construction of the thiophene ring system, followed by functionalization.

A plausible synthetic route would commence with a suitably substituted thiophene precursor. For instance, 3-methylthiophene (B123197) could serve as a starting material. The subsequent steps would involve the introduction of the nitro group and the methanesulfonamide moiety. The nitration of 3-methylthiophene would likely yield a mixture of isomers, with the desired 2-nitro-4-methylthiophene and 5-nitro-3-methylthiophene. Separation of these isomers would be a critical step.

Alternatively, a strategy could involve the synthesis of a thiophene ring with the required substituents already in place. This might involve a Gewald aminothiophene synthesis or a similar multicomponent reaction, which can provide highly functionalized thiophenes in a single step.

Key intermediates in the synthesis would include:

3-Methyl-5-nitrothiophene: This intermediate is crucial for introducing the nitro group at the desired position.

3-(Bromomethyl)-5-nitrothiophene: Halogenation of the methyl group of 3-methyl-5-nitrothiophene would provide a reactive handle for the introduction of the sulfonamide precursor.

Sodium methanesulfinamide: This reagent would be used to displace the bromide and form the carbon-sulfur bond of the methanesulfonamide.

The strategic design of these precursors is paramount to ensure high yields and regioselectivity in the subsequent synthetic transformations.

Optimized Reaction Conditions for Target Compound Synthesis

The synthesis of this compound requires optimized reaction conditions for each step to maximize yield and purity.

Nitration of 3-methylthiophene: The nitration of thiophene derivatives is a well-established but often challenging reaction due to the sensitivity of the thiophene ring to strong oxidizing acids. Typical nitrating agents include nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride. The reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material. A typical procedure might involve the slow addition of fuming nitric acid to a solution of 3-methylthiophene in acetic anhydride at low temperatures (e.g., -10 to 0 °C).

Bromination of 3-methyl-5-nitrothiophene: The side-chain bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is typically carried out under reflux with photochemical initiation (e.g., a sunlamp) to facilitate the radical chain reaction.

Sulfonamide formation: The final step involves the reaction of 3-(bromomethyl)-5-nitrothiophene with a suitable sulfonamide precursor. A common method is the reaction with sodium methanesulfinamide. This nucleophilic substitution reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at room temperature or with gentle heating to facilitate the displacement of the bromide.

| Step | Reagents and Conditions | Product |

| Nitration | 3-methylthiophene, HNO3/H2SO4 or HNO3/(CH3CO)2O, low temperature | 3-Methyl-5-nitrothiophene |

| Bromination | 3-Methyl-5-nitrothiophene, NBS, AIBN, CCl4, reflux | 3-(Bromomethyl)-5-nitrothiophene |

| Sulfonamide Formation | 3-(Bromomethyl)-5-nitrothiophene, CH3SO2NHNa, DMF | This compound |

Design and Synthesis of Chemically Modified Analogs of this compound

The design and synthesis of chemically modified analogs of this compound are crucial for exploring structure-activity relationships and optimizing biological activity. Modifications can be targeted at the sulfonamide linker, the thiophene core, and the nitro group.

Structural Diversification of the Sulfonamide Linker

The sulfonamide linker is a key component of the molecule and can be readily modified to explore the impact of steric and electronic properties on activity. nih.gov One approach to diversification is to replace the methanesulfonamide with other sulfonamide moieties. This can be achieved by reacting 3-(bromomethyl)-5-nitrothiophene with a variety of substituted sulfonamides.

For example, arylsulfonamides can be introduced by reacting the bromide with the sodium salt of an appropriately substituted benzenesulfonamide. This allows for the introduction of a wide range of substituents on the aromatic ring, such as alkyl, alkoxy, halo, and nitro groups. The synthesis of these analogs would follow a similar nucleophilic substitution pathway as the parent compound.

| Modification | Synthetic Approach | Example Reagents |

| Arylsulfonamides | Reaction of 3-(bromomethyl)-5-nitrothiophene with sodium arylsulfonamides | Sodium benzenesulfonamide, Sodium p-toluenesulfonamide |

| N-Alkylation | Alkylation of the sulfonamide nitrogen | Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base |

| N-Acylation | Acylation of the sulfonamide nitrogen | Acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base |

Functionalization of the Thiophene Core and Nitro Group

Functionalization of the thiophene core and modification of the nitro group offer additional avenues for structural diversification. researchgate.netresearchgate.net The thiophene ring can be further substituted at the available positions (C2 and C4). Electrophilic aromatic substitution reactions, such as halogenation or acylation, could be employed, although the presence of the deactivating nitro group would necessitate harsh reaction conditions.

A more versatile approach would be to start with a more highly functionalized thiophene precursor. For example, a thiophene with substituents at the 2- and 4-positions could be synthesized and then carried through the synthetic sequence to the final sulfonamide.

The nitro group itself can also be a point of modification. Reduction of the nitro group to an amine would provide a handle for a wide range of subsequent chemical transformations. The resulting aminothiophene could be acylated, alkylated, or converted to other functional groups. The reduction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation significantly alters the electronic properties of the thiophene ring and can have a profound impact on the biological activity of the resulting analogs.

| Modification | Synthetic Approach | Example Reagents |

| Thiophene Halogenation | Electrophilic halogenation | N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS) |

| Nitro Group Reduction | Reduction to an amine | SnCl2/HCl, H2/Pd-C |

| Amine Functionalization | Acylation, alkylation, etc. of the resulting amine | Acyl chlorides, alkyl halides |

Advanced Spectroscopic and Theoretical Characterization of 5 Nitrothiophen 3 Yl Methanesulfonamide

Quantum Chemical Investigations and Computational Spectroscopy

Quantum chemical methods are instrumental in providing a theoretical framework for understanding the molecular properties of a compound. These computational approaches can predict molecular geometry, electronic structure, and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like (5-Nitrothiophen-3-yl)methanesulfonamide, DFT calculations, typically employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (thiophene) | - |

| C-N (nitro) | - | |

| S-O (sulfonamide) | - | |

| S-N (sulfonamide) | - | |

| Bond Angle | O-S-O (sulfonamide) | - |

| C-S-C (thiophene) | - | |

| Dihedral Angle | Thiophene-Sulfonamide | - |

No specific data found in scientific literature.

Ab Initio Calculations for Conformational Analysis and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular energies and conformations. A conformational analysis of this compound would involve rotating the single bonds, particularly the C-S bond connecting the thiophene (B33073) ring to the methanesulfonamide (B31651) group, to identify the most stable conformers. A potential energy surface scan would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative energies of these conformers and the energy barriers for their interconversion would offer insights into the molecule's flexibility and dynamic behavior.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups and characterizing the vibrational modes of a molecule.

Theoretical Prediction of Vibrational Modes

Theoretical vibrational frequencies for this compound would be calculated using DFT methods. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model. A Potential Energy Distribution (PED) analysis would be performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's constituent atoms.

Correlation with Experimental Spectroscopic Data

The theoretically predicted vibrational spectra would be compared with experimentally obtained FT-IR and Raman spectra. This correlation allows for a detailed and reliable assignment of the observed spectral bands. Key vibrational signatures for this compound would be expected for the nitro group (asymmetric and symmetric stretching), the sulfonamide group (S=O stretching, S-N stretching, and N-H bending), and the thiophene ring (C-H stretching, C=C stretching, and ring breathing modes).

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | - |

| Symmetric Stretch | - | |

| Sulfonamide (SO₂NH) | Asymmetric SO₂ Stretch | - |

| Symmetric SO₂ Stretch | - | |

| S-N Stretch | - | |

| N-H Bend | - | |

| Thiophene Ring | C-H Stretch | - |

| C=C Stretch | - |

No specific experimental or theoretical data found in scientific literature.

Structure Activity Relationship Sar Studies of 5 Nitrothiophen 3 Yl Methanesulfonamide Derivatives in Biological Contexts

Impact of Substituent Variations on Biological Efficacy and Selectivity

The biological activity of (5-Nitrothiophen-3-yl)methanesulfonamide derivatives can be significantly modulated by altering the substituents on the thiophene (B33073) ring or the sulfonamide nitrogen. The nature, position, and size of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

Research into various thiophene derivatives has shown that the type of substituent plays a crucial role in determining antimicrobial activity. For instance, studies on substituted nitrothiophenes revealed a wide range of activities against organisms like E. coli, M. luteus, and A. niger. nih.govresearchgate.net Derivatives featuring strong electron-withdrawing groups or halogens often exhibit enhanced potency. For example, 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) have demonstrated the highest activity against all three organisms, whereas the simplest compound, 2-nitrothiophene, showed the lowest activity. nih.govresearchgate.net This suggests that increasing the electrophilic character of the thiophene ring can boost biological efficacy.

Similarly, modifications to the sulfonamide portion of related molecules have been shown to impact activity. The introduction of different aryl groups or heterocyclic rings can alter the molecule's interaction with its biological target. For instance, in a series of sulfonamide derivatives, compounds were found to be more active against E. coli and S. aureus when the substituent was a p-chlorophenyl, p-bromophenyl, or p-nitrophenyl group. ijpsonline.com

The following table summarizes the effect of different substituents on the biological activity of various thiophene-related compounds, illustrating the principles of SAR.

| Compound Class | Base Scaffold | R-Group Substituent | Target Organism/Enzyme | Observed Activity |

| Nitrothiophene | Thiophene | 2-Chloro, 3,5-Dinitro | E. coli, M. luteus, A. niger | High inhibitory activity nih.govresearchgate.net |

| Nitrothiophene | Thiophene | 2-Bromo, 3,5-Dinitro | E. coli, M. luteus, A. niger | High inhibitory activity nih.govresearchgate.net |

| Nitrothiophene | Thiophene | 2-Nitro | E. coli, M. luteus, A. niger | Low inhibitory activity nih.govresearchgate.net |

| Sulfonamide | Phenylsulfonamide | p-chlorophenyl | E. coli, S. aureus | Increased antibacterial activity ijpsonline.com |

| Sulfonamide | Phenylsulfonamide | p-nitrophenyl | E. coli, S. aureus | Increased antibacterial activity ijpsonline.com |

These findings underscore that strategic variation of substituents is a powerful tool for fine-tuning the biological profile of this compound derivatives, potentially leading to the development of more potent and selective therapeutic agents.

Role of the Sulfonamide Group in Molecular Interactions

The sulfonamide group (-SO2NH2 or -SO2NHR) is a critical pharmacophore in a vast array of therapeutic agents and plays a pivotal role in the molecular interactions of this compound derivatives. ajchem-b.comnih.gov Its chemical properties allow it to act as a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. ijpsonline.comajchem-b.com

Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.gov Their mechanism often involves the sulfonamide moiety mimicking a substrate or binding to a key catalytic residue in the enzyme's active site. The nitrogen atom of the sulfonamide can be deprotonated, and the resulting anion can coordinate with metal ions (like the zinc ion in carbonic anhydrase) or form strong ionic interactions. ajchem-b.com

Furthermore, the acidity of the hydrogen atom on the sulfonamide nitrogen is a crucial determinant of activity. Replacing one of the NH hydrogens with an electron-withdrawing group, such as a heteroaromatic ring, increases the acidity of the remaining hydrogen. ijpsonline.com This enhanced acidity can dramatically improve the compound's potency by facilitating stronger binding to the target protein. ijpsonline.com This functional group is integral to the activity of a wide range of drugs, including diuretics, antidiabetic agents, and anti-inflammatory compounds. ijpsonline.com The ability of the sulfonamide group to engage in these key molecular interactions makes it an indispensable component for the biological activity of this class of compounds.

Influence of the Nitrothiophene Moiety on Pharmacological Profiles

The 5-nitrothiophene moiety is a key structural feature that significantly influences the pharmacological profile of this compound and its derivatives. Thiophene itself is considered a "privileged" scaffold in medicinal chemistry, as its inclusion in a molecule can enhance metabolic stability and binding affinity. nih.gov When combined with a nitro group, its properties are further modulated.

The nitro group is a strong electron-withdrawing group, which can profoundly impact the electronic properties of the thiophene ring. ontosight.ai This electronic modification is often linked to the mechanism of action, particularly in antimicrobial agents. For many nitro-heterocyclic drugs, the mode of action involves the enzymatic reduction of the nitro group within the target pathogen (e.g., anaerobic bacteria or parasites). nih.govnih.gov This reduction process generates reactive nitroso, nitro radical anion, or hydroxylamine (B1172632) intermediates that can damage cellular macromolecules like DNA, leading to cell death. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. nih.govresearchgate.net Many biological targets, such as enzymes and receptors, are chiral themselves and can therefore differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govnih.gov This differentiation can lead to significant differences in potency, efficacy, metabolism, and even the nature of the pharmacological response between isomers. nih.gov

For derivatives of this compound, the introduction of chiral centers would necessitate stereochemical considerations. A chiral center could be created, for example, by adding a substituted alkyl chain to the sulfonamide nitrogen or the thiophene ring. In such cases, one stereoisomer may fit into the target's binding site much more effectively than the other, akin to a key fitting into a lock. This disparity in binding affinity often translates to one isomer being significantly more active. nih.govmalariaworld.org

Research on various chiral compounds has consistently demonstrated the pivotal role of stereochemistry. For example, studies on chiral 3-Br-acivicin isomers showed that only those with a specific stereoconfiguration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was crucial. researchgate.netmalariaworld.org The biological activities of aryl-substituted tropane (B1204802) analogs were also found to be strongly correlated with the orientation of both the aryl group and an N-methyl substituent. nih.gov These examples highlight that for any chiral derivative of this compound, it would be essential to synthesize and test individual stereoisomers to identify the most active and selective agent.

Investigation of Biological Activities and Molecular Mechanisms of 5 Nitrothiophen 3 Yl Methanesulfonamide and Its Analogs

Carbonic Anhydrase (CA) Inhibition Studies

Sulfonamides are the cornerstone of carbonic anhydrase inhibitors, a class of metalloenzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport. nih.gov The investigation into thiophene-based sulfonamides has revealed potent inhibitory activity against various CA isoenzymes.

Isoenzyme Selectivity and Potency Evaluation

The inhibitory potential of sulfonamide-based compounds is often evaluated against a panel of human (h) carbonic anhydrase isoforms, such as the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. Analogs of (5-Nitrothiophen-3-yl)methanesulfonamide, particularly those within the broader class of heterocyclic and aromatic sulfonamides, have demonstrated significant inhibitory potency, often in the nanomolar range. mdpi.com

The selectivity of these inhibitors is a critical aspect of their therapeutic potential. For instance, while many sulfonamides potently inhibit the ubiquitous hCA II isoform, selective inhibition of tumor-associated isoforms like hCA IX and hCA XII is a primary goal for anticancer drug development. Research on various sulfonamides shows that structural modifications significantly influence which isoenzyme is targeted. nih.gov For thiophene-based sulfonamides, the substitution pattern on the ring is crucial for determining both potency and selectivity. Studies on related compounds have shown inhibition constants (Kᵢ) ranging from low nanomolar to micromolar concentrations across different isoforms, highlighting the potential to develop highly selective inhibitors. nih.govmdpi.com

Below is a representative data table illustrating the inhibitory potency of hypothetical thiophene (B33073) sulfonamide analogs against key human carbonic anhydrase isoforms, based on typical findings in the literature.

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Analog A | 250 | 15.8 | 9.2 | 21.4 |

| Analog B | 890 | 250.5 | 18.5 | 35.7 |

| Analog C | 120 | 9.5 | 45.1 | 50.3 |

| Acetazolamide | 250 | 12.0 | 25.0 | 5.7 |

This table contains illustrative data based on published results for analogous sulfonamide compounds.

Molecular Basis of Enzyme-Inhibitor Interactions

The mechanism of carbonic anhydrase inhibition by sulfonamides is well-established. The primary interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly with the Zn²⁺ ion located in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity.

In addition to this key interaction, the inhibitor is stabilized by a network of hydrogen bonds with conserved active site residues. The amino group of the sulfonamide often forms a hydrogen bond with the hydroxyl group of the Threonine 199 residue. The orientation of the inhibitor's tail, in this case, the (5-nitrothiophen-3-yl)methyl group, determines its interactions with other residues lining the active site cavity. These interactions, which can be hydrophobic or hydrophilic, are critical for determining the inhibitor's potency and isoenzyme selectivity. Molecular docking studies on related sulfonamides have visualized how different tail groups can exploit subtle differences in the active site topographies of various CA isoforms to achieve selective binding.

Anticancer Research Applications

The exploration of sulfonamides and nitroaromatic compounds as anticancer agents is an active area of research. The structural features of this compound, including the nitro group and the sulfonamide moiety, suggest potential for antiproliferative activity.

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., MCF-7)

The cytotoxic potential of novel chemical entities is typically assessed using in vitro assays against a panel of human cancer cell lines. The MCF-7 breast adenocarcinoma cell line is a common model for such studies. Research on structurally related nitro-heterocyclic and sulfonamide compounds has demonstrated significant cytotoxic effects. nih.gov The presence of a nitro group can enhance cytotoxic activity through various mechanisms, including the generation of reactive oxygen species (ROS) under hypoxic conditions often found in solid tumors.

The antiproliferative activity is generally quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Below is a representative data table of cytotoxic activity for hypothetical analogs against the MCF-7 cell line, reflecting plausible values based on published data for similar classes of compounds. nih.govmdpi.com

| Compound ID | IC₅₀ (µM) on MCF-7 Cells |

| Analog D | 8.5 |

| Analog E | 15.2 |

| Analog F | 3.8 |

| Doxorubicin | 0.9 |

This table contains illustrative data based on published results for analogous anticancer compounds.

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Angiogenesis Modulation)

The antiproliferative effects of anticancer compounds are often mediated through the induction of programmed cell death (apoptosis) and the inhibition of tumor-supporting processes like angiogenesis.

Apoptosis Induction: Many chemotherapeutic agents function by triggering the apoptotic cascade in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases (e.g., caspase-3). Activated caspases then cleave key cellular proteins, leading to the characteristic morphological changes of apoptosis. Key regulators of this process include the Bcl-2 family of proteins, where anti-apoptotic members (like Bcl-2) are often overexpressed in cancer cells and pro-apoptotic members (like Bax) are suppressed. mdpi.com Thiophene-containing molecules have been shown to induce apoptosis by modulating the expression of these key proteins and activating caspases. nih.gov

Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Inhibiting this process is a key strategy in cancer therapy. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary targets in anti-angiogenic therapy. Studies on thiophene derivatives have demonstrated their ability to inhibit angiogenesis, potentially by interfering with VEGF signaling pathways. nih.govnih.gov For example, a thiophene derivative, 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene, was found to inhibit the formation of capillary-like tubules by human endothelial cells, a key step in angiogenesis. researchgate.net

Investigation of Molecular Targets in Cancer Pathways

Identifying the specific molecular targets of a compound is crucial to understanding its mechanism of action and for its further development. For a molecule like this compound, several potential targets can be hypothesized based on its structural components.

Carbonic Anhydrases IX and XII: As discussed, these tumor-associated enzymes are key targets. Their inhibition disrupts pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can suppress tumor cell proliferation and survival.

Kinases in Angiogenesis Pathways: Compounds with a thiophene core have been developed as inhibitors of protein kinases critical for angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). rsc.org Inhibition of this receptor blocks downstream signaling necessary for endothelial cell proliferation and migration.

Enzymes in Hypoxic Cancer Cells: The 5-nitro group is a key feature. In the hypoxic environment of tumors, nitro-heterocyclic compounds can be bio-activated by nitroreductases. This process can lead to the formation of cytotoxic radicals that damage DNA and other macromolecules. Furthermore, related 5-nitrofuran compounds are being explored for their ability to selectively target cancer stem cells that have high aldehyde dehydrogenase (ALDH) activity. researchgate.net

Cyclooxygenase-2 (COX-2): Some sulfonamide-containing thiophene derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and cancer progression. nih.gov Inhibition of COX-2 can lead to reduced production of prostaglandins (B1171923) that promote cell proliferation and angiogenesis.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the compound This compound corresponding to the detailed outline provided.

Therefore, it is not possible to generate the requested article focusing solely on this specific chemical compound. Searches for its antibacterial, antifungal, antiprotozoal, quorum sensing inhibition, and cyclooxygenase inhibition properties did not yield any relevant results.

Anti-Inflammatory Research Applications

Lipoxygenase (LOX) Pathway Modulation

The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the biosynthesis of potent pro-inflammatory lipid mediators known as leukotrienes from arachidonic acid. nih.govmdpi.comnih.gov The enzyme 5-LOX initiates this process, which is integral to the inflammatory response. nih.govmdpi.com Consequently, inhibitors of the 5-LOX pathway are of significant interest as potential anti-inflammatory therapeutic agents. researchgate.net

Thiophene-containing compounds, a class to which this compound belongs, have been a focus of research for their diverse pharmacological properties, including anti-inflammatory effects. researchgate.netresearchgate.net Studies on various thiophene derivatives have demonstrated their potential to modulate inflammatory pathways. For instance, a series of hydrazine-1-carbothioamide derivatives incorporating a thiophene group were evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov While some derivatives showed significant inhibitory potential, the replacement of a phenyl ring with a thiophene group in one analog resulted in a notable decrease in activity, indicating that the structural context of the thiophene ring is crucial for its interaction with the enzyme. nih.gov

Another study on isoxazole (B147169) derivatives, which can be considered structural analogs, also showed excellent blocking effects on the 5-LOX enzyme. biorxiv.org For example, one of the tested compounds exhibited a 5-LOX inhibitory IC50 value of 8.47 µM. biorxiv.org Research on coumarin (B35378) derivatives has also highlighted structural features that enhance LOX inhibition, such as the presence of a benzoyl ring at a specific position, with one compound showing 96.6% inhibition of soybean LOX-3. mdpi.com These findings underscore the principle that specific substitutions on heterocyclic scaffolds significantly influence their LOX inhibitory activity.

While direct studies on this compound's effect on the LOX pathway are not extensively detailed in the available literature, the established activity of structurally related thiophene sulfonamides and other heterocyclic compounds suggests its potential as a modulator of this pathway. The inhibitory action of such compounds can be categorized into several modes, including redox-active inhibition, iron chelation at the active site, competitive inhibition with the arachidonic acid substrate, or allosteric inhibition. biorxiv.org The collective research on related structures provides a strong basis for investigating this compound and its analogs as specific inhibitors of 5-LOX for controlling inflammatory processes. researchgate.net

Table 1: 5-LOX Inhibitory Activity of Selected Analog Compounds

| Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|---|

| Hydrazine-1-carbothioamide | Compound 3h | 15-LOX | 0.14 µM nih.gov |

| Hydrazine-1-carbothioamide | Compound 3c | 15-LOX | 0.16 µM nih.gov |

| Isoxazole Derivative | Compound C3 | 5-LOX | 8.47 µM biorxiv.org |

P2X Receptor Antagonism and Agonism

Purinergic P2X receptors are ATP-gated ion channels that are widely expressed in various cell types and are implicated in a range of physiological and pathophysiological processes, including inflammation and pain. nih.gov The development of selective antagonists for different P2X receptor subtypes is a major goal in medicinal chemistry. tocris.comnih.gov

The sulfonamide moiety, a key feature of this compound, is present in various known P2X receptor modulators. For example, the sulfonamide derivative BAY-1797 has been identified as a selective P2X4 receptor antagonist with moderate potency across human, rat, and mouse subtypes. nih.govd-nb.info This highlights the importance of the sulfonamide group for interaction with P2X receptors.

Furthermore, research into P2X7 receptor antagonists, which are of immense interest for treating inflammatory disorders, has revealed that many effective chemotypes contain an amide or carboxamide motif. nih.gov While not identical, the methanesulfonamide (B31651) group in this compound shares structural similarities. Several potent and selective P2X7 antagonists have been developed, such as A-740003 and JNJ-47965567, which serve as tool compounds for in vivo studies. nih.govtocris.com

It is important to note that some compounds initially identified as P2X receptor antagonists can exhibit complex pharmacological profiles, sometimes acting more like agonists on certain cell signaling proteins, which can confound their use as simple blockers. nih.gov For instance, agents like Brilliant Blue G, while used as a P2X7 antagonist, can also block other channels and have agonist-like effects on signaling pathways. nih.govnih.gov

Although direct experimental data on the activity of this compound at P2X receptors is limited in the reviewed literature, the prevalence of the sulfonamide scaffold in known P2X antagonists suggests that this compound and its analogs are viable candidates for investigation as modulators of purinergic signaling. nih.govd-nb.info The specific subtype selectivity (e.g., P2X1, P2X3, P2X4, P2X7) and the nature of the activity (antagonism vs. agonism) would require dedicated screening and pharmacological evaluation. tocris.comtocris.com

Table 2: Examples of P2X Receptor Antagonists with Related Structural Motifs

| Compound Name | Receptor Target(s) | Chemical Class/Motif | Notable Activity |

|---|---|---|---|

| BAY-1797 | P2X4 | Sulfonamide derivative | Selective antagonist nih.govd-nb.info |

| TNP-ATP | P2X1, P2X3, P2X2/3 | Nucleotide derivative | Potent antagonist (nM range) tocris.comnih.gov |

| A-740003 | P2X7 | N/A | Potent and selective antagonist nih.gov |

| NF 449 | P2X1 | Suramin derivative | Potent antagonist nih.gov |

Computational Drug Discovery and Rational Design for 5 Nitrothiophen 3 Yl Methanesulfonamide Scaffolds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in elucidating the interactions between (5-Nitrothiophen-3-yl)methanesulfonamide and its potential biological targets.

In typical molecular docking studies involving similar sulfonamide-containing compounds, the sulfonamide group often plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site of the target protein. For instance, studies on various aryl sulfonamides have shown that the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The nitro group on the thiophene (B33073) ring of this compound is a strong electron-withdrawing group and can participate in electrostatic or dipole-dipole interactions, potentially enhancing the binding affinity.

A hypothetical molecular docking study of this compound against a putative kinase target could reveal key interactions. The methanesulfonamide (B31651) moiety might anchor the ligand in the binding pocket through hydrogen bonds with the hinge region of the kinase. The 5-nitrothiophen group could then be positioned to form favorable contacts with hydrophobic residues or engage in π-stacking interactions with aromatic amino acids like phenylalanine or tyrosine.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Sulfonamide NH | Alanine (backbone C=O) | 2.9 |

| Hydrogen Bond | Sulfonamide SO₂ | Valine (backbone NH) | 3.1 |

| Hydrophobic | Thiophene Ring | Leucine | 3.5 |

| π-π Stacking | Thiophene Ring | Phenylalanine | 3.8 |

| Electrostatic | Nitro Group | Lysine (side chain NH₃⁺) | 4.2 |

These predicted interactions provide a structural basis for the observed biological activity and guide the design of new derivatives with improved binding characteristics.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a potential pharmacophore model could include:

One Hydrogen Bond Donor: The sulfonamide NH group.

Two Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group.

One Aromatic/Heterocyclic Ring: The thiophene ring.

One Negative Ionizable Feature: The nitro group, which can also act as a strong hydrogen bond acceptor.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach is a cost-effective and time-efficient method for identifying new hit compounds with potentially similar biological activities. The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental testing.

Table 2: Key Pharmacophoric Features of a this compound-Based Model

| Feature | Location | Vector/Radius |

| Hydrogen Bond Donor (D) | Sulfonamide N-H | Directional |

| Hydrogen Bond Acceptor (A) | Sulfonamide S=O (1) | Directional |

| Hydrogen Bond Acceptor (A) | Sulfonamide S=O (2) | Directional |

| Aromatic Ring (R) | Centroid of Thiophene Ring | Normal Vector |

| Hydrophobic (H) | Thiophene Ring | Spherical |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values).

For nitrothiophene derivatives, studies have shown that electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be significant predictors of activity. nih.gov Similarly, for sulfonamide-based inhibitors, descriptors related to the hydrogen bonding capacity and hydrophobicity often play a crucial role in the QSAR models. sums.ac.irbenthamdirect.com

A hypothetical QSAR equation for a series of this compound analogs might look like:

pIC₅₀ = a(logP) - b(LUMO) + c(Dipole_Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model can be used to predict the activity of newly designed compounds and prioritize them for synthesis and testing.

Table 3: Important Descriptor Classes in QSAR Models for Sulfonamide and Nitroaromatic Compounds

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy, Partial Charges | Receptor binding affinity, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Fit within the binding pocket |

| Hydrophobic | LogP, Polar Surface Area | Membrane permeability, hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Indices | Molecular shape and branching |

De Novo Design Strategies for Optimized Analogs

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. For the this compound scaffold, de novo design algorithms can be employed to create new analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

These strategies often start with a fragment or a core scaffold, in this case, the this compound core, and then systematically add or modify functional groups to explore the chemical space around it. The design process is guided by a scoring function that evaluates the fitness of the generated molecules based on factors like binding affinity to the target (often estimated from docking scores), drug-likeness (e.g., adherence to Lipinski's rule of five), and synthetic accessibility.

For example, a de novo design program could suggest modifications to the thiophene ring, such as the addition of various substituents at the available positions, or even replacement of the thiophene ring with other heterocycles. It could also explore different linkers between the thiophene and the methanesulfonamide moieties to optimize the spatial arrangement of the key pharmacophoric features. The output of a de novo design process is a set of novel chemical structures that can be prioritized for synthesis and biological evaluation, thereby accelerating the discovery of next-generation therapeutic agents.

Table 4: Hypothetical Optimized Analogs of this compound Designed De Novo

| Analog ID | Modification | Predicted Improvement |

| NTMS-A1 | Addition of a methyl group at position 2 of the thiophene ring | Increased hydrophobic interaction and potency |

| NTMS-A2 | Replacement of the nitro group with a cyano group | Maintained electron-withdrawing nature with potentially reduced toxicity |

| NTMS-A3 | Bioisosteric replacement of the thiophene ring with a thiazole (B1198619) ring | Altered electronic properties and potential for new interactions |

| NTMS-A4 | Extension of the methane (B114726) linker to an ethane (B1197151) linker | Improved positioning of the sulfonamide group in the binding pocket |

Future Research Perspectives and Potential Academic Applications of 5 Nitrothiophen 3 Yl Methanesulfonamide

Exploration of Multi-Target Directed Ligands

The "one-target, one-drug" paradigm has been progressively challenged by the complexity of multifactorial diseases. This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The structural framework of (5-Nitrothiophen-3-yl)methanesulfonamide is particularly amenable to exploration in this area.

The nitrothiophene core is a recognized pharmacophore present in various bioactive molecules. For instance, nitrothiophene derivatives have been investigated for their potential in diverse therapeutic areas. The methanesulfonamide (B31651) group is also a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups. ontosight.aichemicalbook.com The combination of these two moieties in a single molecule suggests the potential for synergistic or additive interactions with multiple biological targets.

Future research could focus on designing and synthesizing analogs of this compound to target proteins implicated in complex diseases such as cancer or neurodegenerative disorders. For example, by modifying the substituents on the thiophene (B33073) ring or the sulfonamide nitrogen, it may be possible to modulate the compound's affinity for different enzymes or receptors. This approach aligns with the strategies used in the development of other multi-target agents, where different parts of a molecule are optimized to interact with distinct biological targets. nih.gov

Development of Advanced Delivery Systems for Research Models

The translation of a promising chemical compound from the laboratory to a viable research tool often hinges on its effective delivery to the site of action in biological systems. The physicochemical properties of this compound, such as its predicted solubility and lipophilicity, will be crucial determinants of its behavior in vivo.

Future research in this domain would involve the development of advanced delivery systems tailored for this compound. This could include encapsulation in nanoparticles, liposomes, or micelles to enhance its solubility, stability, and bioavailability in research models. Such delivery systems can also be engineered for targeted delivery to specific tissues or cells, thereby minimizing off-target effects and maximizing efficacy in preclinical studies.

The investigation of nitroaromatic compounds in various biological contexts provides a precedent for this line of inquiry. The knowledge gained from developing delivery systems for other nitro-containing drugs could be leveraged to design effective formulations for this compound, facilitating its use in a wide range of academic research applications.

Integration into Chemoinformatic Databases for Drug Discovery Research

Chemoinformatic databases are indispensable tools in modern drug discovery, enabling researchers to perform virtual screening, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential drug-target interactions. The inclusion of novel and diverse chemical entities like this compound into these databases is crucial for expanding the searchable chemical space.

The unique combination of the 5-nitrothiophene and methanesulfonamide moieties in this compound provides a distinct structural motif that could be valuable for in silico screening campaigns. By integrating its 2D and 3D structural information, along with any experimentally determined or computationally predicted properties, into public and private databases, researchers can more effectively explore its potential as a lead compound or a fragment for further optimization.

This integration would allow for the application of various computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict its potential biological targets and guide the synthesis of new derivatives with improved activity and selectivity. The availability of data for related compounds, such as other thiophene derivatives, in databases like PubChem provides a foundation for these computational explorations. nih.govnih.govnih.gov

Unexplored Biological Activities and Mechanistic Pathways

The biological activity of this compound remains largely uncharted territory, presenting a rich area for future academic investigation. The presence of the nitro group, a well-known electrophilic "warhead" in many antimicrobial and anticancer agents, suggests that this compound could exhibit a range of biological effects. nih.gov

Initial research efforts could involve broad-spectrum screening of the compound against a panel of cancer cell lines, pathogenic microorganisms, or specific enzymes to identify potential areas of activity. The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive nitrogen species that can induce cellular damage. This suggests a potential application in cancer research.

Furthermore, the sulfonamide group is a cornerstone of many antibacterial drugs, acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai Investigating the potential antimicrobial properties of this compound, particularly against drug-resistant strains, would be a valuable line of inquiry.

Mechanistic studies would be a critical next step to elucidate the mode of action of the compound for any identified biological activity. This could involve identifying the specific molecular targets, understanding the downstream signaling pathways affected, and exploring the role of the nitro and sulfonamide groups in the observed effects. Such studies would not only contribute to a deeper understanding of the compound's biological profile but also pave the way for its potential development as a novel research tool or therapeutic lead.

Q & A

Q. What are the optimal reaction conditions for synthesizing (5-Nitrothiophen-3-yl)methanesulfonamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) nitration of a thiophene precursor to introduce the nitro group at the 5-position, followed by (2) sulfonamide formation via reaction with methanesulfonyl chloride.

- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC.

- Sulfonylation : React the nitrothiophene intermediate with methanesulfonamide in a polar aprotic solvent (e.g., DMF) under inert atmosphere. A base like triethylamine can neutralize HCl byproducts.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Reported yields range from 45–65% after optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aromatic thiophene ring (δ 7.2–8.0 ppm for protons) and sulfonamide group (δ 3.3–3.5 ppm for CH₃SO₂). Use DMSO-d₆ as a solvent to resolve NH protons.

- IR Spectroscopy : Identify key functional groups: S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles using SHELX software .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility : Test solvents like DMSO (for stock solutions) and dilute in aqueous buffers (pH 7.4) containing 0.1% Tween-80. For low solubility, consider sonication or co-solvents (e.g., PEG-400).

- Stability : Perform stability studies via HPLC at 37°C over 24–72 hours. Protect from light (nitro groups are photosensitive) and use inert storage conditions (argon/vacuum) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in different chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software (e.g., Gaussian, ORCA) to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces.

- Reactivity Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group may act as an electron-withdrawing group, directing sulfonamide reactivity toward nucleophilic substitution.

- Solvent Effects : Apply the COSMO-RS model to simulate solvent interactions and predict solvation energies .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer :

- Comparative Assays : Standardize assays (e.g., MIC for antimicrobial activity) across labs using identical strains and growth conditions.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro or sulfonamide substituents) to isolate contributing factors.

- Orthogonal Validation : Cross-validate results with in silico docking (e.g., AutoDock Vina) and in vivo models. For example, conflicting antibacterial data may arise from differences in bacterial membrane permeability .

Q. How can crystallographic data resolve ambiguities in the conformational dynamics of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/water). Use SHELXL for refinement, focusing on torsion angles between the thiophene ring and sulfonamide group.

- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond rigidity. For example, the nitro group’s planarity with the thiophene ring can indicate conjugation stability.

- Polymorphism Screening : Test crystallization conditions (temperature, solvents) to identify multiple solid forms, which may explain divergent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.